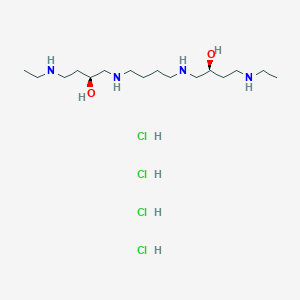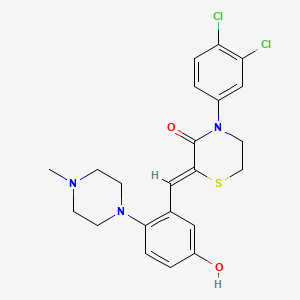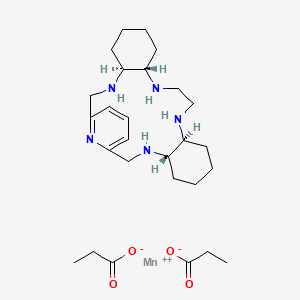
Thymidine, 3'-deoxy-, 5'-(hydrogen methylphosphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) typically involves the modification of thymidine. One common method includes the reaction of thymidine with methylphosphonic dichloride under controlled conditions to introduce the methylphosphonate group at the 5’ position. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the methylphosphonate group.
Reduction: Reduction reactions can alter the functional groups attached to the nucleoside.
Substitution: Nucleophilic substitution reactions can replace the hydrogen atom in the methylphosphonate group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while substitution reactions can produce a variety of substituted nucleosides.
Applications De Recherche Scientifique
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be incorporated into DNA strands, making it useful in studies of DNA replication and repair.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: It can be used in the production of diagnostic reagents and as a precursor in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The parent compound, naturally occurring in DNA.
3’-Azido-3’-deoxythymidine (AZT): An antiviral drug used in the treatment of HIV.
5’-Thymidine monophosphate: A phosphorylated form of thymidine involved in DNA synthesis.
Uniqueness
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) is unique due to the presence of the methylphosphonate group at the 5’ position This modification can alter its chemical properties and biological activity, making it distinct from other thymidine analogs
Propriétés
| 140132-41-8 | |
Formule moléculaire |
C11H17N2O6P |
Poids moléculaire |
304.24 g/mol |
Nom IUPAC |
methyl-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid |
InChI |
InChI=1S/C11H17N2O6P/c1-7-5-13(11(15)12-10(7)14)9-4-3-8(19-9)6-18-20(2,16)17/h5,8-9H,3-4,6H2,1-2H3,(H,16,17)(H,12,14,15)/t8-,9+/m0/s1 |
Clé InChI |
VAVROBHVXRDAJQ-DTWKUNHWSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(C)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







